Olesoxime was developed by Trophos SA and is classified as a small molecule drug. Its molecular formula is with a molecular weight of 399.65 Da. The compound exists as a stable mixture of syn and anti isomers, which contributes to its pharmacological properties. It has been assessed in various clinical trials for its efficacy in treating neurodegenerative disorders, particularly those affecting motor neurons .
Olesoxime synthesis involves several steps that typically include the reaction of cholesterol derivatives with hydroxylamine to form the oxime. The process can be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.
The synthesis process can be adapted to scale up for clinical production while ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Olesoxime features a steroid backbone typical of cholesterol, with a hydroxylamine functional group at the 3-position:
The structural representation indicates that olesoxime retains the lipophilic characteristics of cholesterol, which influences its solubility and bioavailability in biological systems .
Olesoxime participates in several chemical reactions relevant to its biological activity:
The mechanism of action of olesoxime primarily involves its interaction with mitochondrial membranes:
The compound's solubility profile suggests that formulation strategies may involve oily excipients or surfactants to enhance bioavailability when administered orally .
Olesoxime has been investigated for various applications:
Olesoxime was discovered through a phenotypic screening campaign conducted by Trophos SA (Marseille, France) in the early 2000s. The screening utilized primary rat motor neurons deprived of neurotrophic factors—a physiologically relevant model mimicking neurodegenerative stress. From a library of ~10,000 compounds, olesoxime (then designated TRO19622) was identified for its ability to promote neuronal survival and neurite outgrowth at low micromolar concentrations (EC₅₀ = 3 µM) [2] [9]. Unlike target-based approaches, this method selected compounds based on functional neuroprotection without preconceived molecular targets.
Preclinical development advanced rapidly following its 2007 characterization. In vivo studies demonstrated olesoxime’s efficacy in SOD1 transgenic mouse models of ALS, where it delayed disease onset and extended survival by 10% [9]. Parallel studies confirmed benefits in nerve trauma models, such as enhanced axonal regeneration after sciatic nerve crush in mice and reduced motor neuron death following neonatal facial nerve axotomy [2] [9]. These findings propelled clinical translation, with Phase II-III trials initiated for ALS (2009–2011) and SMA (2010–2013). Though the ALS trial (n=512) failed to meet primary endpoints (survival/ALSFRS-R), the SMA trial (n=165) showed stabilization of motor function via the Motor Function Measure scale after 24 months [6] [7]. Roche acquired olesoxime in 2015 but discontinued development in 2018 due to regulatory challenges and competitive pressures.
Table 1: Key Milestones in Olesoxime Development
| Year | Development Phase | Key Findings/Outcomes |
|---|---|---|
| 2007 | Preclinical Characterization | Identified as cholest-4-en-3-one oxime; promotes motor neuron survival (EC₅₀ = 3 µM) [9] |
| 2009 | ALS Clinical Trials (Phase III) | No significant survival benefit vs. placebo [6] |
| 2014 | SMA Clinical Trial (Phase II/III) | Stabilized motor function at 24 months [7] |
| 2015 | Acquisition | Roche acquires olesoxime program for €120M [6] |
| 2018 | Discontinuation | Development halted due to regulatory/commercial factors [6] |
Mitochondrial dysfunction is a convergent pathological feature in neurodegeneration, involving impaired bioenergetics, oxidative stress, and apoptosis initiation. Central to this is the mitochondrial permeability transition pore (mPTP)—a channel regulated by outer membrane proteins VDAC (voltage-dependent anion channel) and TSPO (translocator protein). mPTP opening permits cytochrome c release, activating caspase-dependent apoptosis [4] [9]. Olesoxime directly targets this axis by binding VDAC and TSPO with nanomolar affinity, thereby inhibiting mPTP opening under cellular stress [9].
Mechanistic evidence derives from multiple disease models:
Notably, olesoxime’s mitochondrial effects extend beyond inhibition of apoptosis. It enhances cholesterol trafficking and restores membrane fluidity—demonstrated in Huntington’s models where it normalized membrane viscosity in BACHD rat brains [8]. This multi-faceted mitochondrial action underpinned its therapeutic rationale across diverse contexts.
Olesoxime’s chemical structure (C₂₇H₄₅NO) features a cholestane backbone modified at the C3 position with an oxime group (=N-OH), creating a stable syn/anti isomeric mixture [1] [9]. This design confers both cholesterol-like biomembrane interactions and reactive pharmacophore capabilities:
Table 2: Structural and Functional Comparison of Olesoxime vs. Cholesterol
| Property | Olesoxime | Cholesterol | Functional Implication |
|---|---|---|---|
| Core Structure | Cholest-4-en-3-one oxime | Cholest-5-en-3β-ol | Retains membrane integration capacity [1] |
| C3 Functional Group | Oxime (=N-OH) | Hydroxyl (-OH) | Enables nucleophilic reactivation of BChE [1] |
| Lipophilicity (logP) | ~10 | ~8 | Enhanced BBB penetration [9] |
| VDAC Modulation | Alters Cl⁻ flux and voltage gating | Minimal direct effect | Regulates synaptic vesicle exocytosis [3] |
Electrophysiological analyses further clarify functional impacts. In mouse neuromuscular junctions, olesoxime (0.4 µM) reduced evoked neurotransmitter release by 30–35% without affecting spontaneous release. This effect was abolished by VDAC inhibitors like DIDS, confirming presynaptic VDAC as the mechanistic target [3]. Such precision in modulating synaptic activity highlights the compound’s unique structure-driven neurostabilizing potential.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5